Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 77837-09-3
VCID: VC20758591
InChI: InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3
SMILES: COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

CAS No.: 77837-09-3

Cat. No.: VC20758591

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate - 77837-09-3

CAS No. 77837-09-3
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
IUPAC Name methyl 6-oxo-1-phenylpyridine-3-carboxylate
Standard InChI InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key RJBSPLUQQNNULO-UHFFFAOYSA-N
SMILES COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2
Canonical SMILES COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2

Chemical Identity and Properties

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a substituted pyridine derivative with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . The compound is registered under the CAS number 77837-09-3 and is also known by several synonyms including methyl 6-oxo-1-phenylpyridine-3-carboxylate and methyl 5-carboxy-N-phenyl-2-1H-pyridone .

Structural Characteristics

The molecular structure of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate consists of a dihydropyridine ring with a phenyl group attached to the nitrogen atom, a carbonyl group at position 6, and a methyl carboxylate group at position 3 . This structural arrangement contributes to its chemical reactivity and biological properties.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in Table 1, which highlights the key characteristics that define its behavior in various environments and reactions.

Table 1: Physical and Chemical Properties of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

PropertyValue
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
CAS Number77837-09-3
IUPAC Namemethyl 6-oxo-1-phenylpyridine-3-carboxylate
Standard InChIInChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3
Standard InChIKeyRJBSPLUQQNNULO-UHFFFAOYSA-N
SMILESCOC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2

Biological Activities

Research indicates that Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate and related dihydropyridine compounds exhibit a variety of biological activities that make them candidates for pharmaceutical development.

Primary Pharmacological Effects

The compound has been associated with several significant pharmacological effects that may have therapeutic applications:

  • Antihypertensive Effects: Similar to other dihydropyridine derivatives, this compound may influence calcium channels, potentially leading to vasodilation and blood pressure reduction.

  • Antioxidant Properties: Research suggests the compound possesses antioxidant characteristics that could be beneficial in conditions associated with oxidative stress.

  • Potential Anticancer Activity: Preliminary investigations indicate possible anticancer properties, although more research is needed to fully understand the mechanisms and efficacy.

Structure-Activity Relationships

The biological activity of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is likely influenced by its structural features. The phenyl group attached to the nitrogen atom, the carbonyl group at position 6, and the methyl carboxylate group at position 3 all contribute to its interaction with biological targets. Understanding these structure-activity relationships is crucial for the development of more potent and selective derivatives.

Pharmacokinetic Properties

The pharmacokinetic profile of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has been investigated to assess its potential as a drug candidate.

Absorption and Distribution

Investigations into the pharmacokinetics suggest that the compound exhibits favorable absorption characteristics, making it potentially suitable for oral administration. The presence of both hydrophilic and lipophilic moieties in its structure likely contributes to its absorption profile.

Toxicological Considerations

Understanding the toxicological profile of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is essential for assessing its safety in potential therapeutic applications.

Risk Assessment Parameters

The development of this compound for medical applications would require comprehensive toxicity studies, including acute and chronic toxicity evaluations, genotoxicity assessments, and reproductive toxicity studies. These investigations would help establish a safety profile and identify potential risks associated with its use.

Research Applications

The unique chemical structure and biological properties of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate have led to its exploration in various research contexts.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for the development of novel bioactive molecules. Its dihydropyridine core structure has been used as a starting point for the synthesis of derivatives with enhanced pharmacological properties.

Structure-Based Drug Design

The well-defined structure of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate makes it suitable for structure-based drug design approaches. Molecular modeling and computational studies can help predict how structural modifications might influence biological activity, guiding the rational design of new therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, it is valuable to compare it with structurally related compounds.

Comparison with the Parent Acid

The carboxylic acid form, 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid, differs from the methyl ester in its solubility, pharmacokinetics, and potentially its biological activity. The methyl ester typically exhibits greater lipophilicity, which can influence membrane permeability and distribution in biological systems.

Relationship to Other Dihydropyridines

Dihydropyridines constitute a large class of compounds with diverse biological activities. Some members of this class, such as nifedipine and amlodipine, are well-established calcium channel blockers used in the treatment of hypertension. The structural similarities and differences between Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate and these clinically used drugs may provide insights into its potential therapeutic applications.

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